2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the thiophene moiety: This step involves the coupling of the thiophene ring to the triazole core.
Attachment of the benzamide group: The final step involves the acylation of the triazole-thiophene intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling reactions: The triazole ring can be involved in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications, including:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Chemical biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(methyl)benzamide: Lacks the triazole and thiophene moieties, resulting in different biological activities.
4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Similar structure but without the chloro substituent, leading to variations in reactivity and applications.
2-chloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide:
Uniqueness
The presence of both chloro and fluoro substituents, along with the triazole and thiophene moieties, makes 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide unique
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4OS/c15-13-5-9(16)1-2-12(13)14(21)17-6-10-7-20(19-18-10)11-3-4-22-8-11/h1-5,7-8H,6H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMXBRLEBNPSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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